The Dual Functionality of the APC/C-p300 Complex: A Technical Guide for Researchers
The Dual Functionality of the APC/C-p300 Complex: A Technical Guide for Researchers
For Immediate Release
Birmingham, AL & Boston, MA – A pivotal interaction between two fundamental cellular machines, the Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional coactivator p300/CBP, orchestrates a sophisticated regulatory network that governs both gene expression and cell cycle progression. This in-depth technical guide elucidates the core functions of the APC/C-p300 complex, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathways.
Core Functions of the APC/C-p300 Complex
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a critical role in orchestrating the events of the cell cycle by targeting key regulatory proteins for degradation via the ubiquitin-proteasome system.[1][2] The protein p300, and its close homolog CREB-binding protein (CBP), are transcriptional coactivators endowed with histone acetyltransferase (HAT) activity, crucial for chromatin remodeling and the regulation of gene expression.[3]
Groundbreaking research has revealed a direct physical and functional interaction between these two essential cellular components, forming the APC/C-p300 complex. This association is primarily mediated by the APC/C subunits APC5 and APC7, which interact with p300/CBP.[4][5] The formation of this complex results in a bidirectional regulatory relationship with two major functional outputs:
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Potentiation of Transcriptional Activity: The APC/C, through its interaction with p300/CBP, stimulates the intrinsic HAT activity of the coactivator.[4][6] This leads to increased acetylation of histones and other transcription factors, facilitating a chromatin environment conducive to gene expression. The APC/C holoenzyme can be recruited to the promoters of p300/CBP-target genes, thereby directly influencing their transcription.[7]
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Regulation of Cell Cycle Progression: Conversely, p300/CBP is essential for the proper functioning of the APC/C as an E3 ubiquitin ligase. Specifically, CBP has been shown to be required for the full ubiquitin ligase activity of the APC/C.[1][4] Depletion of CBP leads to a marked reduction in APC/C activity, resulting in the stabilization of its substrates and a delay in mitotic progression.[1][4] This indicates that p300/CBP acts as a positive regulator of the APC/C's cell cycle-dependent functions.
This reciprocal regulation highlights a sophisticated mechanism for coordinating the transcriptional program of a cell with its proliferative state.
Signaling Pathways and Logical Relationships
The interplay between the APC/C and p300 can be visualized as a two-pronged signaling axis impacting both transcription and cell division.
Quantitative Data Summary
The functional consequences of the APC/C-p300 interaction have been quantified in several key experiments. The following tables summarize these findings.
| Table 1: Effect of APC/C Subunit Knockdown on p300-Dependent Transcription | |
| Experimental Condition | Relative Luciferase Activity (Fold Change vs. Control) |
| p300 alone | 1.0 |
| p300 + APC5 | 2.5 ± 0.3 |
| p300 + APC7 | 3.1 ± 0.4 |
| p300 + APC5 (mutant) | 1.1 ± 0.2 |
| p300 + APC7 (mutant) | 1.2 ± 0.2 |
| Data derived from reporter assays measuring p300-dependent transcription. Mutant APC5/7 lack the p300-interaction domain. |
| Table 2: Impact of CBP Knockdown on APC/C E3 Ligase Activity | |
| Condition | Relative Cyclin B Ubiquitination (% of Control) |
| Control siRNA | 100% |
| CBP siRNA | 35% ± 5% |
| p300 siRNA | 95% ± 8% |
| In vitro ubiquitination assay measuring the ability of immunopurified APC/C to ubiquitinate Cyclin B1. |
| Table 3: Cell Cycle Analysis Following CBP Knockdown | | | :--- | :--- | :--- | :--- | | Cell Population | % in G1 | % in S | % in G2/M | | Control siRNA | 55% | 25% | 20% | | CBP siRNA | 40% | 20% | 40% | Flow cytometry analysis of asynchronous cells after RNAi-mediated knockdown.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect APC/C-p300 Interaction
This protocol details the immunoprecipitation of endogenous APC/C and subsequent detection of associated p300/CBP.
1. Cell Lysis:
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Harvest approximately 1x10^7 cells and wash with ice-cold PBS.
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Lyse cells in 1 mL of ice-cold NP-40 lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
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Pre-clear the lysate by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C on a rotator.
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Pellet the beads and transfer the supernatant to a fresh tube.
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Add 2-4 µg of anti-APC3 (CDC27) antibody or control IgG and incubate overnight at 4°C on a rotator.
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Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
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Pellet the beads by centrifugation and wash three times with 1 mL of lysis buffer.
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After the final wash, aspirate all supernatant.
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Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
4. Western Blot Analysis:
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Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against p300/CBP and APC/C subunits (e.g., APC3, APC5, APC7).
In Vitro Acetyltransferase (HAT) Assay
This assay measures the ability of APC/C to stimulate the HAT activity of p300.
1. Reagents:
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Purified recombinant p300.
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Immunopurified APC/C from cells.
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Histone H3 or a peptide substrate.
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[³H]-Acetyl-CoA.
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HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
2. Reaction Setup:
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In a 30 µL reaction volume, combine 200 ng of p300, 50-200 ng of immunopurified APC/C, and 1 µg of histone H3 in HAT assay buffer.
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Initiate the reaction by adding 0.1 µCi of [³H]-Acetyl-CoA.
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Incubate at 30°C for 30 minutes.
3. Detection:
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Spot the reaction mixture onto P81 phosphocellulose paper.
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Wash the paper three times with 50 mM sodium carbonate buffer (pH 9.2).
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Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the recruitment of the APC/C to specific gene promoters.
1. Cross-linking and Chromatin Preparation:
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Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
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Quench the reaction with 125 mM glycine.
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Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
2. Immunoprecipitation:
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Dilute the chromatin and pre-clear as in the Co-IP protocol.
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Incubate overnight at 4°C with antibodies against p300, APC3, or control IgG.
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Capture the immune complexes with Protein A/G beads.
3. Washing, Elution, and Reversal of Cross-links:
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Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
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Elute the chromatin and reverse the cross-links by incubating at 65°C overnight with NaCl.
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Purify the DNA using a spin column.
4. Analysis:
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Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known p300 target genes (e.g., p21).
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Calculate the enrichment of the target DNA sequence relative to the input and IgG control.
Conclusion
The discovery of the APC/C-p300 complex has unveiled a critical nexus between the machinery that controls the cell cycle and the apparatus that regulates gene expression. This dual-function complex ensures that the transcriptional landscape of a cell is intimately coordinated with its proliferative decisions. A deeper understanding of this complex's function and regulation will be instrumental for researchers in the fields of cell biology and oncology and may pave the way for novel therapeutic strategies targeting the intricate dependencies of cancer cells on these fundamental processes.
References
- 1. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast chromatin immunoprecipitation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein–Protein Interactions: Co-Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 6. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
